molecular formula C4H6N4O B13672772 3-Hydrazinylpyrazin-2(1H)-one

3-Hydrazinylpyrazin-2(1H)-one

Cat. No.: B13672772
M. Wt: 126.12 g/mol
InChI Key: QPGVIFWJSLVDHC-UHFFFAOYSA-N
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Description

Significance of Pyrazinone Scaffolds in Organic Synthesis

Pyrazinone scaffolds, specifically 2(1H)-pyrazinones, are recognized as versatile and valuable building blocks in the field of organic synthesis. thieme-connect.comrsc.org These nitrogen-containing heteroaromatic rings are key motifs in a variety of bioactive molecules and are recurring scaffolds in numerous drugs. encyclopedia.pub Their utility in drug design and medicinal chemistry is well-documented, serving as the central core for many pharmacologically active derivatives. rsc.org For instance, the 2(1H)-pyrazinone structure is a key component in compounds developed as CRF1R antagonists and has shown potential in peptide mimicry. thieme-connect.comrsc.org

The synthesis of the 2(1H)-pyrazinone core can be accomplished through various methods using acyclic components, such as the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.org A particularly useful class of these scaffolds is the 3,5-dihalo-2(1H)-pyrazinones, which serve as versatile starting materials for creating highly functionalized molecules. thieme-connect.comacs.org The reactivity of these dihalogenated pyrazinones allows for selective functionalization at different positions of the ring. rsc.orgacs.org For example, the C-3 position, an imidoyl chloride moiety, can be selectively derivatized with various nucleophiles. rsc.org Furthermore, the halogen atom at the C-5 position enables the introduction of diverse substituents through palladium-catalyzed cross-coupling reactions, expanding the chemical space accessible from this scaffold. rsc.org This strategic functionalization is crucial for developing libraries of drug-like compounds. acs.org The fusion of pyrazinone rings with other heterocyclic structures, such as pyrrole (B145914) derivatives, has led to the synthesis of complex, bioactive natural products like those found in fungi and sponges. encyclopedia.pubmdpi.com

Role of Hydrazinyl Moieties in Heterocyclic Functionalization

The hydrazinyl group (–NHNH2) and its derivatives, hydrazones (=NNH–), are highly significant functional groups in heterocyclic chemistry. nih.govmdpi.com These moieties offer versatile reaction possibilities, making them valuable tools for the synthesis and functionalization of a wide array of heterocyclic compounds. researchgate.net Hydrazinyl groups are nucleophilic and can readily react with electrophiles, such as aldehydes and ketones, to form stable hydrazone linkages. evitachem.com This reactivity is fundamental in building more complex molecular architectures.

Hydrazonoyl halides, for example, are useful synthons for creating a multitude of heterocyclic systems with potential biological activity. researchgate.net The hydrazinyl moiety's ability to participate in cyclization reactions is a key strategy for constructing new heterocyclic rings. evitachem.comnih.gov For instance, intramolecular cyclization involving a hydrazone function can lead to the formation of fused heterocyclic systems like 1H-imidazo[5,1-c] thieme-connect.comencyclopedia.puboxazine derivatives. nih.gov

The introduction of hydrazinyl or hydrazone groups can significantly influence the electronic properties and biological activity of the parent heterocycle. bohrium.com These nitrogen-rich functionalities are common features in compounds investigated for a range of applications in medicinal chemistry. openmedicinalchemistryjournal.comresearchgate.net The functionalization of heterocyclic cores like pyrazines with hydrazinyl groups is a common strategy to create precursors for pharmacologically active molecules. evitachem.comchemicalbook.com

Overview of 3-Hydrazinylpyrazin-2(1H)-one within the Chemical Landscape

This compound is a heterocyclic compound featuring a pyrazinone ring substituted with a hydrazinyl group. This structure positions it as an interesting building block in synthetic and medicinal chemistry. The pyrazinone core provides a stable, aromatic-like system, while the hydrazinyl group at the 3-position offers a reactive site for further chemical modification. aksci.com

The compound is a derivative of the pyrazine (B50134) family, a class of nitrogen-containing heterocycles known for their presence in pharmaceuticals and agrochemicals. evitachem.com Specifically, it is a functionalized version of a 2(1H)-pyrazinone. The presence of the hydrazinyl group makes it a hydrazine (B178648) derivative, which are known for their reactivity in condensation and cyclization reactions to form more complex heterocyclic systems. evitachem.comsmolecule.com

Within the broader landscape of chemical compounds, this compound belongs to a family of substituted hydrazinyl-pyrazines that are explored for their potential biological activities. Related structures include 2-hydrazinopyrazine, which is used as a reagent in the synthesis of the dipeptidyl peptidase IV (DPP-4) inhibitor Sitagliptin. chemicalbook.com Other analogues, such as 1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one and 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine, highlight the common strategy of modifying the pyrazinone scaffold to explore structure-activity relationships. smolecule.comchemsrc.com The synthesis of such compounds often involves the reaction of a corresponding halogenated or otherwise activated pyrazinone precursor with hydrazine hydrate (B1144303). evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydrazinyl-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-8-3-4(9)7-2-1-6-3/h1-2H,5H2,(H,6,8)(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGVIFWJSLVDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Hydrazinylpyrazin 2 1h One and Its Precursors

Direct Synthesis Approaches to 3-Hydrazinylpyrazin-2(1H)-one

Direct synthesis methods focus on the introduction of the hydrazinyl group onto a pre-existing pyrazinone core or constructing the ring in a manner that directly yields the target compound.

A primary route for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on a pyrazinone precursor. Halogenated pyrazinones, particularly 3,5-dihalo-2(1H)-pyrazinones, serve as versatile building blocks for such transformations. The carbon at the C-3 position of these precursors behaves as an imidoyl chloride moiety, making it highly susceptible to selective derivatization through addition/elimination reactions with various nucleophiles, including hydrazine (B178648). nih.gov

The reaction typically proceeds by treating a 3-halo-pyrazinone with hydrazine hydrate (B1144303). The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient C-3 carbon of the pyrazinone ring, leading to the displacement of the halide ion and the formation of the C-N bond, yielding the 3-hydrazinyl derivative. The reactivity of the halogen at C-3 allows this substitution to occur selectively, even in the presence of other halogens on the ring, such as at the C-5 position.

Table 1: Synthesis of Substituted Pyrazinones via Nucleophilic Substitution

PrecursorReagentProduct TypeReference
1-Aryl-3,5-dibromo-2(1H)-pyrazinoneAminoalkylamine / Et₃N3-Aminoalkyl-5-bromo-2(1H)-pyrazinone nih.gov
3-Chloropyridazine (B74176) DerivativeHydrazine HydrateHydrazinylpyridazine Derivative nih.gov
N-(3-oxoalkenyl)chloroacetamidePyridine, then Hydrazine Hydrate3-Aminopyridin-2(1H)-one researchgate.net

An alternative to modifying an existing ring is to construct the 2(1H)-pyrazinone ring from acyclic precursors in a process that incorporates the hydrazinyl moiety. One of the most general methods for preparing the pyrazinone core involves the reaction of α-aminonitriles with oxalic halides. nih.gov This strategy involves the formation of bonds between N-1 and C-2, and N-4 and C-3 of the resulting pyrazinone. nih.gov

While this method is commonly used for 3,5-dihalo-2(1H)-pyrazinones, it can be conceptually adapted for the direct synthesis of 3-hydrazinyl derivatives. Such a pathway would necessitate an α-aminonitrile precursor that already contains a protected hydrazine group. The cyclization would then proceed, followed by a deprotection step to reveal the final this compound. Multicomponent reactions that form pyrazole (B372694) rings through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds also provide a strategic blueprint for how hydrazine can be incorporated during the ring-forming step. nih.gov

Synthesis of Pyrazinoic Acid Hydrazide Derivatives

Pyrazinoic acid hydrazide is a closely related and important precursor in pyrazine (B50134) chemistry. Its synthesis is well-established and typically begins with either pyrazinamide (B1679903) or pyrazinoic acid.

A common and efficient pathway to pyrazinoic acid hydrazide involves a two-step process starting from pyrazinoic acid: esterification followed by hydrazinolysis. researchgate.netminia.edu.eg First, pyrazinoic acid is converted to its corresponding ester, commonly the ethyl or methyl ester, by reacting it with an alcohol (e.g., ethanol) in the presence of an acid catalyst. researchgate.netresearchgate.net

In the second step, the purified ester, such as ethyl pyrazinoate, is reacted with hydrazine hydrate. researchgate.netmanipal.edu The hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the displacement of the alkoxy group (e.g., ethoxide) and the formation of the acyl hydrazide. This method is widely employed due to its reliability and good yields. The reaction is often carried out by refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol (B145695). researchgate.netnih.gov

Table 2: Two-Step Synthesis of Pyrazinoic Acid Hydrazide

Starting MaterialStep 1 Product (Intermediate)Step 2 ReagentFinal ProductReported YieldReference
Pyrazinoic acidEthyl pyrazinoateHydrazine hydratePyrazinoic acid hydrazide60% researchgate.net
Pyrazinamide (via hydrolysis to acid)Ethyl pyrazinoateHydrazine hydratePyrazinoic acid hydrazideNot specified researchgate.net

The synthesis of pyrazinoic acid hydrazide can also originate from pyrazinamide, a readily available starting material. The first step in this route is the hydrolysis of the amide group of pyrazinamide to a carboxylic acid, yielding pyrazinoic acid. This transformation is typically achieved through alkaline hydrolysis. researchgate.netresearchgate.net

Once pyrazinoic acid is obtained, it serves as a key intermediate for derivatization. From here, the synthesis proceeds via the esterification and subsequent hydrazinolysis route as described previously. researchgate.netminia.edu.eg Furthermore, the resulting pyrazinoic acid hydrazide is itself a versatile intermediate that can be further derivatized. For instance, it can be condensed with various substituted aromatic aldehydes to produce a range of pyrazine-2-carbohydrazide (B1222964) derivatives (hydrazones), expanding the chemical space accessible from this core structure. researchgate.net

Preparation of Substituted Hydrazinylpyrazines and Related Pyrazinones

The synthesis of substituted hydrazinylpyrazines and their pyrazinone analogs often relies on the strategic functionalization of versatile intermediates. As mentioned, 3,5-dihalo-2(1H)-pyrazinones are excellent precursors. The differential reactivity of the two halogen atoms allows for selective and sequential substitutions, enabling the introduction of a hydrazinyl group at one position and another substituent at a different position. nih.gov

For example, a general method for synthesizing substituted pyrazines involves reacting N-X-bis(cyanomethyl)amine (an iminodiacetonitrile (B147120) derivative) with a base and a suitable reagent. google.com By selecting an appropriate hydrazine-containing reagent, this cyclization strategy could potentially be adapted to form substituted aminopyrazines with a hydrazinyl component.

Analogous reactions in other heterocyclic systems provide further insight. For instance, 3-chloropyridazine derivatives can be converted to their corresponding 3-hydrazinylpyridazine (B1252368) counterparts by refluxing with hydrazine hydrate. nih.gov This demonstrates the general utility of substituting a chloro group on an electron-deficient diazine ring with hydrazine, a principle directly applicable to the synthesis of substituted hydrazinylpyrazines.

Table 3: Mentioned Compounds

Compound Name
This compound
3,5-Dihalo-2(1H)-pyrazinone
Hydrazine hydrate
1-Aryl-3,5-dibromo-2(1H)-pyrazinone
3-Chloropyridazine
N-(3-oxoalkenyl)chloroacetamide
3-Aminopyridin-2(1H)-one
α-Aminonitrile
Oxalic halide
Pyrazinoic acid hydrazide
Pyrazinamide
Pyrazinoic acid
Ethyl pyrazinoate
Pyrazine-2-carbohydrazide
N-X-bis(cyanomethyl)amine
3-Hydrazinylpyridazine

Condensation Reactions with 1,2-Diketones and 1,2-Diamines for Pyrazine Ring Formation

The most fundamental and classical route to the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. tandfonline.comresearchgate.net This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. tandfonline.comresearchgate.net For the synthesis of 2(1H)-pyrazinones, a key approach involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgsemanticscholar.org This method, first described in 1949, leads to the formation of the N-1 to C-6 and N-4 to C-5 bonds, establishing the core structure of the pyrazinone ring. rsc.orgsemanticscholar.org

The general mechanism can be outlined as follows:

Initial condensation between one amino group of the 1,2-diamine and one carbonyl group of the 1,2-diketone.

Intramolecular cyclization through condensation of the remaining amino and carbonyl groups to form a dihydropyrazine.

Aromatization via oxidation to yield the stable pyrazine ring. Common oxidizing agents used for this step include copper (II) oxide and manganese oxide. researchgate.net

A greener variation of this method has been developed using aqueous methanol (B129727) as the solvent and potassium tert-butoxide (t-BuOK) as a catalyst at room temperature, avoiding the need for expensive catalysts or harsh conditions. tandfonline.com

To synthesize a precursor for this compound, one could envision reacting an α-amino acid amide containing a protected hydrazine precursor with a glyoxal (B1671930) derivative. Subsequent deprotection and oxidation would yield the target scaffold.

Cyclocondensation Approaches for Fused Pyrazine Systems

Cyclocondensation reactions are pivotal for constructing fused pyrazine systems, where the pyrazine ring is annulated to another heterocyclic or carbocyclic ring. These complex structures are often found in natural products and molecules of pharmaceutical interest. nih.gov A common strategy for creating fused systems like quinoxalines (benzo-fused pyrazines) is the condensation of 1,2-aryldiamines with 1,2-dicarbonyl compounds. nih.govacs.org

Recent advancements have led to the synthesis of novel pyrazinopyrazine-fused azaacenes through simple condensation reactions between a quinoxalinediamine intermediate and various diketones. acs.org This demonstrates the versatility of cyclocondensation in building extended, two-dimensional aromatic systems. acs.org Similarly, the reaction of hydrazines with α,β-unsaturated ketones can lead to Michael addition followed by cyclocondensation to form fused pyrazoline structures, which can be subsequently oxidized to pyrazoles. beilstein-journals.org

For instance, the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones was achieved through the autoxidation and dimerization of 4-hydrazinylquinolin-2(1H)-ones, showcasing a complex cyclocondensation cascade. mdpi.com These methods highlight the potential for creating complex, fused analogues of this compound by selecting appropriate diamine and dicarbonyl precursors.

Metal-Catalyzed Synthetic Routes to Pyrazine Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of the pyrazine ring. rsc.orgrsc.org These methods offer high efficiency and regioselectivity for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various cross-coupling reactions on halopyrazines. These include well-established methods such as Suzuki, Stille, Heck, and Sonogashira reactions, which allow for the introduction of aryl, alkyl, vinyl, and alkynyl groups onto the pyrazine core. rsc.orgrsc.orgnih.gov For example, a double Suzuki–Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a 3-borylindole has been used to concisely synthesize the bisindole alkaloid Alocasin A. nih.govmdpi.com Direct arylation via C-H activation, another palladium-catalyzed method, allows for the functionalization of the pyrazine ring without prior halogenation, though yields can be moderate. rsc.org

Manganese-Catalyzed Reactions: In a move towards more sustainable and economical processes, catalysts based on earth-abundant metals like manganese have been developed. Acridine-based manganese pincer complexes have been shown to catalyze the formation of 2,5-substituted pyrazines through the acceptorless dehydrogenative self-coupling of 2-amino alcohols. nih.govacs.org This reaction is highly atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org

Other Metal Catalysts: Nickel-catalyzed Negishi cross-coupling reactions have been employed for the regioselective synthesis of trialkylpyrazines from pyrazine triflates and alkylzinc halides. rsc.org Iron catalysts have also been utilized for the C-H functionalization of electron-deficient pyrazines with organoboron agents, a method applied in the total synthesis of the natural product botryllazine A. nih.govmdpi.com

Reaction TypeCatalystSubstratesKey Features
Suzuki CouplingPalladium (e.g., Pd(PPh₃)₄)Halopyrazine + Organoboron ReagentForms C-C bonds; tolerant of many functional groups. nih.govmdpi.com
Negishi CouplingNickel (e.g., NiCl₂(dppp))Halopyrazine/Triflate + Organozinc ReagentEffective for creating C(sp³)-C(sp²) bonds. rsc.org
Dehydrogenative CouplingManganese Pincer Complex2-Amino AlcoholsAtom-economical; forms symmetrical pyrazines. nih.govacs.org
Direct C-H ArylationPalladium (e.g., Pd(OAc)₂)Pyrazine N-oxide + AreneAvoids pre-functionalization of the pyrazine ring. rsc.org

Green Chemistry and Sustainable Synthetic Pathways

The development of environmentally benign synthetic methods is a major focus in modern organic chemistry. For the synthesis of pyrazines and related hydrazones, several green chemistry approaches have been explored to minimize waste, avoid toxic solvents, and improve energy efficiency.

Solvent-Free or Aqueous Medium Reactions

Performing reactions in water or without any solvent is a cornerstone of green chemistry. A simple, cost-effective, and environmentally friendly one-pot method for preparing pyrazine derivatives involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol at room temperature. tandfonline.comtandfonline.com

For the synthesis of the hydrazone moiety, a key structural feature of the target compound, several solvent-free methods have been reported. A series of enone-hydrazones were synthesized by reacting enaminones with hydrazones under solvent-free, additive-free, and metal-catalyst-free conditions, achieving high yields and stereoselectivity. rsc.org Another approach involves the synthesis of N-tosylhydrazones using a grinding method at room temperature, which features short reaction times and simple workup procedures. nih.gov Microwave irradiation under solvent-free conditions has also been successfully employed to synthesize novel hippuric hydrazones, with optimal yields achieved in just five minutes. minarjournal.com

Mechanochemical Synthesis Techniques for Hydrazones

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, offers a powerful solvent-free alternative to traditional solution-phase synthesis. acs.org This technique has been effectively applied to the synthesis of hydrazones. nih.govnih.govrsc.orgresearchgate.net

The formation of hydrazones from the reaction of hydrazides with aldehydes can be achieved quantitatively using a planetary ball mill, often with significantly reduced reaction times compared to solution-based methods. nih.govnih.gov For example, a variety of hydrazones were obtained in excellent yields (>99%) by employing liquid-assisted grinding (LAG). rsc.org Mechanochemical synthesis not only avoids the use of bulk solvents but can also lead to different product selectivities compared to solution-based reactions. rsc.orgresearchgate.netrsc.org Furthermore, the continuous synthesis of hydrazone-based active pharmaceutical ingredients has been demonstrated using twin-screw extrusion (TSE), a scalable mechanochemical technique that requires minimal or no solvent and eliminates the need for postsynthetic workup. acs.org

Green TechniqueReactantsProduct TypeAdvantages
Aqueous Medium1,2-Diketone + 1,2-DiaminePyrazineEnvironmentally benign solvent, mild conditions. tandfonline.com
Solvent-Free (Heating)Enaminone + HydrazoneEnone-hydrazoneNo solvent, catalyst, or additives needed; high yield. rsc.org
Solvent-Free (Microwave)Ethyl hippurate + AldehydeHippuric hydrazoneRapid reaction times (minutes), high efficiency. minarjournal.com
Mechanochemistry (Grinding/Milling)Hydrazide + AldehydeHydrazoneSolvent-free, high yields, quantitative conversion. nih.govnih.govrsc.org
Mechanochemistry (Extrusion)Hydantoin precursorsHydrazone-based APIContinuous process, no workup required. acs.org

Stereoselective Synthesis of Hydrazinylpyrazinone Analogues

The synthesis of specific stereoisomers of bioactive molecules is crucial, as different enantiomers or diastereomers can exhibit vastly different pharmacological activities. For analogues of this compound, stereoselective synthesis would focus on controlling the chirality of substituents on the pyrazinone ring.

While direct stereoselective synthesis of this compound is not extensively documented, methods for related chiral pyrazinone systems have been developed. A notable example is the structure-based, stereoselective approach to 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. nih.gov These compounds, inspired by marine alkaloids, are fused pyrazinone analogues where stereochemistry plays a key role in their activity as PIM kinase inhibitors. nih.gov The synthesis and structure-activity relationship studies of these compounds have highlighted the importance of precise stereochemical control. nih.gov

The asymmetric synthesis of pyrazolone (B3327878) derivatives, which share structural similarities with pyrazinones, often involves the nucleophilic addition of pyrazolin-5-ones to various acceptors, catalyzed by chiral organocatalysts or metal complexes. rwth-aachen.de These strategies lead to the creation of tetrasubstituted carbon centers with high enantioselectivity. rwth-aachen.de Similar principles could be applied to the synthesis of chiral hydrazinylpyrazinone analogues, for instance, by the asymmetric addition of a nucleophile to a pyrazinone core or by using chiral building blocks, such as α-amino acid amides, in the initial ring-forming condensation reaction.

Chemical Reactivity and Derivatization Strategies of 3 Hydrazinylpyrazin 2 1h One

Reactions at the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) attached to the pyrazinone core is the primary site of chemical reactivity. The terminal nitrogen atom (NH2) is particularly nucleophilic, making it susceptible to attack by various electrophiles. This reactivity allows for extensive derivatization, leading to the formation of hydrazones, acylated and alkylated products, and fused heterocyclic systems.

One of the most fundamental reactions of 3-Hydrazinylpyrazin-2(1H)-one is its condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction typically proceeds under mild, often acid-catalyzed, conditions and involves the nucleophilic attack of the terminal amino group of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. beilstein-journals.orgrsc.org This transformation is a robust method for introducing a wide variety of substituents onto the pyrazinone scaffold.

The reaction of a related compound, 3-hydrazinylquinoxaline-2(1H)-one, with 2-hydroxyimino-3-oxobutanal in ethanol (B145695) results in the formation of 3-{2-[2-(hydroxyimino)-3-oxobutylidene]hydrazinyl}quinoxalin-2(1H)-one, demonstrating the facile nature of this condensation. rawdatalibrary.net Similarly, hydrazones derived from aromatic aldehydes and ketones generally exist as stable linear structures. researchgate.net

Table 1: Examples of Hydrazone Formation from this compound
Carbonyl CompoundReactant StructureResulting Hydrazone Product
Benzaldehyde (B42025)Benzaldehyde Structure3-((2-Benzylidene)hydrazinyl)pyrazin-2(1H)-one
Acetone (B3395972)Acetone Structure3-((2-Isopropylidene)hydrazinyl)pyrazin-2(1H)-one
4-Nitrobenzaldehyde4-Nitrobenzaldehyde Structure3-((2-(4-Nitrobenzylidene))hydrazinyl)pyrazin-2(1H)-one

The hydrazinyl group possesses two nitrogen atoms, but condensation with carbonyl compounds occurs with high regioselectivity. The reaction invariably takes place at the terminal, more basic, and sterically less hindered -NH2 group. The nitrogen atom directly attached to the pyrazine (B50134) ring is significantly less nucleophilic due to the electron-withdrawing nature of the heterocyclic ring and its involvement in resonance, which delocalizes its lone pair of electrons. Classic pyrazole (B372694) syntheses, such as the Knorr synthesis, which involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, also depend on this inherent difference in nucleophilicity to control the regiochemical outcome. beilstein-journals.orgorganic-chemistry.org The initial nucleophilic attack, which is the rate-determining step, therefore proceeds exclusively via the terminal nitrogen.

The rate and success of hydrazone formation are governed by both steric and electronic effects.

Steric Factors: Steric hindrance around the carbonyl group of the aldehyde or ketone can impede the approach of the nucleophilic hydrazine. Aldehydes are generally more reactive than ketones. Bulky substituents on either the pyrazinone ring or the carbonyl reactant can significantly slow down the reaction rate.

Electronic Factors: The electrophilicity of the carbonyl carbon is a critical factor. Electron-withdrawing groups on the aldehyde or ketone (e.g., nitro, halo groups) enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (e.g., alkyl, methoxy (B1213986) groups) decrease the electrophilicity of the carbonyl carbon and slow the reaction. While not directly studying hydrazones, analyses of S(N)2 reactions confirm that weakening electrostatic attraction and orbital interactions, rather than increasing steric repulsion, are often responsible for higher activation barriers. nih.gov

The nucleophilic terminal nitrogen of the hydrazinyl group readily reacts with acylating and alkylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) leads to the formation of N-acylhydrazide derivatives. This reaction is typically performed in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylating agents, such as alkyl halides, react at the terminal nitrogen to yield alkylated hydrazine derivatives. The reactivity of the alkyl halide follows the order I > Br > Cl. These reactions can sometimes lead to overalkylation if not carefully controlled. A visible-light-induced, catalyst-free method has been reported for the C3-alkylation of quinoxalin-2(1H)-ones using alkyl hydrazines, highlighting the utility of hydrazine derivatives in C-C bond formation on related heterocyclic systems. mdpi.com

Table 2: Examples of Acylation and Alkylation Reactions
ReagentReaction TypeProduct Name
Acetyl ChlorideAcylationN'-(3-oxo-3,4-dihydropyrazin-2-yl)acetohydrazide
Methyl IodideAlkylation3-(2-Methylhydrazinyl)pyrazin-2(1H)-one
Benzoyl ChlorideAcylationN'-(3-oxo-3,4-dihydropyrazin-2-yl)benzohydrazide

The hydrazinyl moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. Mild oxidation can lead to the formation of a diazenyl species. More vigorous oxidation can cleave the C-N bond, leading to the replacement of the hydrazinyl group with a hydrogen atom (deamination) and the evolution of nitrogen gas. For instance, pyrazolines, which are structurally related to the products of hydrazine cyclization, are known to be easily oxidized. csic.es This reactivity must be considered when planning synthetic routes involving oxidizing agents.

The hydrazinyl group, particularly the terminal -NH2, is a potent nucleophile that can participate in substitution reactions. This reactivity is fundamental to many derivatization strategies. A key example is the intramolecular cyclization that occurs after an initial reaction, leading to the formation of fused heterocyclic systems. For example, the reaction of a hydrazine with a molecule containing two electrophilic centers can lead to the formation of a new ring. This strategy is widely used in the synthesis of pyrazole-fused heterocycles. nih.govnih.gov The synthesis of pyrazolo[1,5-a]pyrazine (B3255129) derivatives often involves the nucleophilic character of a hydrazine moiety attacking an electrophilic center to construct the fused pyrazole ring. nih.govnih.govenamine.net This type of reaction, which can be viewed as an intramolecular nucleophilic substitution or addition-cyclization, is a powerful tool for building molecular complexity. nih.gov

Condensation with Carbonyl Compounds (Aldehydes and Ketones) for Hydrazone Formation

Reactions at the Pyrazinone Ring System

The reactivity of the this compound ring system is complex and influenced by the interplay of the electron-donating hydrazinyl group and the electron-withdrawing nature of the pyrazinone core. The presence of multiple nitrogen atoms significantly affects the electron density distribution within the ring, making it susceptible to a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.netdoi.org This characteristic generally makes the pyrazinone ring system less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609) and other electron-rich aromatic compounds. wikipedia.orgyoutube.com Electrophilic attack on the pyrazinone ring is often difficult and may require harsh reaction conditions. researchgate.net

The reactivity of azines like pyrazine towards electrophiles is low because the highest occupied molecular orbitals (HOMOs) are often not π orbitals, which are necessary for this type of reaction. researchgate.netresearchgate.net Furthermore, in acidic conditions, which are common for many EAS reactions, the ring nitrogens can be protonated, further deactivating the ring towards electrophilic attack. wikipedia.orgyoutube.com

However, the presence of activating groups on the pyrazinone ring can facilitate electrophilic substitution. In the case of this compound, the hydrazinyl group is an electron-donating group, which could potentially increase the electron density of the ring, making it more amenable to electrophilic attack. Despite this, there is limited specific literature on the electrophilic aromatic substitution of this compound itself. General principles suggest that if such a reaction were to occur, the substitution would likely be directed by the activating hydrazinyl group.

One strategy to enhance the reactivity of pyrazine rings towards electrophiles is the formation of an N-oxide. wikipedia.org The N-oxide group can act as an electron-donating group, thereby activating the ring for electrophilic substitution. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyrazinones

The electron-deficient nature of the pyrazine ring makes it a good substrate for nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the ring. wikipedia.orgnih.gov The SNAr mechanism involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgmasterorganicchemistry.com

The reactivity of heteroaromatic compounds in SNAr reactions is significantly higher than that of their carbocyclic analogues. For instance, 2-chloropyrimidine (B141910) is about 1014 to 1016 times more reactive than chlorobenzene (B131634) in SNAr reactions. nih.gov Pyrazines also exhibit high reactivity in these reactions. researchgate.net The presence of electron-withdrawing groups on the ring can further enhance the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com

In substituted pyrazinones, halogens are common leaving groups in SNAr reactions. The general reactivity order for halogens as leaving groups in SNAr is F > Cl ≈ Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. researchgate.netyoutube.com This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic. youtube.com

SNAr reactions on substituted pyrazinones have been utilized to introduce a variety of functional groups onto the pyrazinone ring. For example, chloro-substituted pyrazines can react with various nucleophiles such as amines and alkoxides to yield the corresponding substituted products. nih.govresearchgate.net

Substrate Nucleophile Conditions Product Yield (%) Reference
2-Chloropyrazine Morpholine Water, KF, reflux 2-Morpholinopyrazine 95 nih.govresearchgate.net
2-Chloropyrazine Piperidine Water, KF, reflux 2-Piperidinopyrazine 88 nih.gov
2-Chloropyrazine Aniline Water, KF, reflux N-Phenylpyrazin-2-amine 75 nih.gov
2-MeSO2-4-chloropyrimidine Alkoxide -78°C C-2 substituted product Exclusive wuxiapptec.com

Ring-Opening and Ring-Closing Transformations

The pyrazinone ring system can serve as a versatile scaffold for the synthesis of fused heterocyclic compounds through ring-opening and ring-closing transformations. These reactions often involve the chemical manipulation of substituents on the pyrazinone ring, leading to intramolecular cyclizations.

One common strategy involves the condensation of a substituent on the pyrazinone ring with another functional group, either on the same molecule or from another reagent, to form a new ring fused to the pyrazinone core. For example, pyrazinone derivatives with appropriately positioned functional groups can undergo intramolecular cyclization to form bicyclic or tricyclic systems. nih.govsemanticscholar.org

Hydrazine derivatives, such as this compound, are particularly useful in this regard. The hydrazinyl moiety can react with dicarbonyl compounds or their equivalents to form fused pyrazole or other heterocyclic rings. hilarispublisher.comorganic-chemistry.org The reaction of α,β-unsaturated ketones with hydrazines is a well-established method for the synthesis of pyrazolines, which can be considered a ring-closing transformation leading to a fused system. semanticscholar.org

These ring-closing strategies are of significant interest in medicinal chemistry for the construction of novel polycyclic compounds with potential biological activity. mdpi.comnih.gov

Tautomeric Equilibria and their Impact on Reactivity

This compound can exist in several tautomeric forms due to the presence of labile protons that can migrate between nitrogen and oxygen atoms. wikipedia.org Tautomerism is a crucial aspect of the chemistry of heterocyclic compounds as the different tautomers can exhibit distinct chemical reactivity. nih.govjst-ud.vn

For this compound, the main tautomeric equilibrium is likely to be between the amide and the imidic acid (lactam-lactim) forms of the pyrazinone ring, as well as tautomerism involving the hydrazinyl group. The pyrazinone ring can exist in the keto (amide) form or the enol (imidic acid) form. The hydrazinyl group can also exhibit tautomerism.

The position of the tautomeric equilibrium is influenced by various factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. clockss.orgmdpi.com In many heterocyclic systems, the keto/amide form is generally more stable and predominates in solution. nih.govnih.gov

The reactivity of this compound will be a composite of the reactivities of its constituent tautomers present at equilibrium. For example, the enol tautomer, with its hydroxyl group, would be more reactive towards electrophiles at the oxygen atom. Conversely, the amide tautomer has a nucleophilic nitrogen atom within the ring. The hydrazinyl group in its different tautomeric forms will also present different reactive sites. Understanding the tautomeric preferences of this compound is therefore essential for predicting its chemical behavior in derivatization reactions. jst-ud.vnnih.gov

Tautomeric Form Structure Key Features
Amide-Hydrazine Amide-Hydrazine tautomer Pyrazinone ring in the amide (lactam) form.
Imidic Acid-Hydrazine Imidic Acid-Hydrazine tautomer Pyrazinone ring in the imidic acid (lactim) form. Contains a hydroxyl group.
Amide-Hydrazone Amide-Hydrazone tautomer Tautomer involving the hydrazinyl substituent.

(Note: The images in the table are illustrative representations of possible tautomeric forms and not based on specific experimental data for this compound.)

Applications of 3 Hydrazinylpyrazin 2 1h One As a Synthetic Building Block

Construction of Fused Heterocyclic Systems

The strategic placement of reactive functional groups in 3-Hydrazinylpyrazin-2(1H)-one makes it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions often proceed with high efficiency, leading to the formation of novel polycyclic structures with potential applications in medicinal chemistry and materials science.

Synthesis of 1,2,4-Triazolo[4,3-a]pyrazines and Related Triazoles

The hydrazine (B178648) group of this compound is readily acylated or condensed with a variety of one-carbon electrophiles to generate intermediates that can undergo subsequent cyclization to form the 1,2,4-triazolo[4,3-a]pyrazine ring system. nih.govresearchgate.netnih.gov This fused triazole system is a common motif in many biologically active molecules. The general synthetic strategy involves the reaction of this compound with reagents such as orthoesters, carboxylic acids, or acid chlorides.

For instance, treatment with triethyl orthoformate in the presence of an acid catalyst leads to the formation of an intermediate which, upon heating, cyclizes to afford the parent 1,2,4-triazolo[4,3-a]pyrazinone. nih.gov Similarly, reaction with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can yield 3-substituted-1,2,4-triazolo[4,3-a]pyrazinones.

Table 1: Synthesis of 1,2,4-Triazolo[4,3-a]pyrazine Derivatives

ReactantReagents and ConditionsProduct
This compoundTriethyl orthoformate, acid catalyst, heat1,2,4-Triazolo[4,3-a]pyrazin-8(7H)-one
This compoundAcetic acid, POCl3, heat3-Methyl-1,2,4-triazolo[4,3-a]pyrazin-8(7H)-one
This compoundTrifluoroacetic anhydride, pyridine3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-8(7H)-one

Formation of Pyrazole (B372694) Derivatives

The hydrazine functionality of this compound can participate in condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents to construct pyrazole rings. nih.govnih.govorganic-chemistry.orgyoutube.com This classical Knorr pyrazole synthesis and related methodologies provide a straightforward route to pyrazole-substituted pyrazinones. The reaction typically proceeds by initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration.

A variety of β-diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds can be employed in this reaction, allowing for the synthesis of a diverse range of substituted pyrazole derivatives. The specific regioisomer of the resulting pyrazole can often be controlled by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov

Table 2: Synthesis of Pyrazole Derivatives from this compound

1,3-Dicarbonyl CompoundReagents and ConditionsProduct
AcetylacetoneEthanol (B145695), reflux3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2(1H)-one
Ethyl acetoacetateAcetic acid, heat3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyrazin-2(1H)-one
DibenzoylmethaneEthanol, reflux3-(3,5-Diphenyl-1H-pyrazol-1-yl)pyrazin-2(1H)-one

Annulation Reactions to Quinoxalinones and Related Fused Systems

While direct annulation to form quinoxalinones from this compound is less common, the pyrazinone ring itself can be a precursor to quinoxalinone-like structures through ring-opening and subsequent recyclization reactions. More directly, the hydrazine moiety can be utilized in condensation reactions with α-keto acids or their derivatives to build a new pyridazinone ring, leading to a pyrazino[2,3-d]pyridazine (B14761559) scaffold.

Furthermore, the pyrazinone core can undergo functionalization at the C5 and C6 positions, which can then be elaborated into a fused benzene (B151609) ring, ultimately forming a quinoxalinone system. organic-chemistry.orgresearchgate.net These transformations often require multi-step synthetic sequences.

Synthesis of Azetidin-2-one (B1220530) Derivatives

The synthesis of azetidin-2-one (β-lactam) derivatives from this compound can be achieved through the Staudinger cycloaddition. isca.me This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. In this context, the hydrazine moiety of this compound would first be converted to a hydrazone by condensation with an aldehyde or ketone. The resulting imine can then react with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield the corresponding N-amino-β-lactam. researchgate.net

Table 3: General Scheme for Azetidin-2-one Synthesis

Step 1: Imine FormationStep 2: [2+2] CycloadditionProduct
This compound + Aldehyde (R-CHO)Intermediate Hydrazone + Ketene (R'2C=C=O)1-(Pyrazin-2(1H)-on-3-ylamino)-azetidin-2-one derivative

Elaboration into Other Heterocyclic Scaffolds (e.g., Indazoles)

The hydrazine group of this compound is a key functional handle for the construction of various other heterocyclic systems, including indazoles. mdpi.comresearchgate.netnih.gov The synthesis of an indazole ring typically involves the formation of a phenylhydrazone followed by an intramolecular cyclization. For example, reaction of this compound with a suitably substituted ortho-formyl or ortho-acyl benzaldehyde (B42025) derivative could lead to a hydrazone that, upon cyclization, would yield a pyrazinonyl-substituted indazole. mdpi.com

Alternative strategies could involve metal-catalyzed cross-coupling reactions to introduce an ortho-haloaryl group onto one of the hydrazine nitrogens, followed by an intramolecular C-N bond formation to construct the indazole ring.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that contains substantial portions of all the reactants, are powerful tools in synthetic chemistry. nih.govmdpi.com this compound is an excellent substrate for MCRs due to the presence of the nucleophilic hydrazine group.

For example, it can participate in MCRs for the synthesis of highly substituted pyrazoles. nih.govnih.govresearchgate.net A typical three-component reaction could involve this compound, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. In such a reaction, the aldehyde and the active methylene compound would first react to form a Knoevenagel condensation product, which would then undergo a Michael addition with the hydrazine, followed by intramolecular cyclization and elimination to afford the pyrazole derivative.

Table 4: Example of a Multicomponent Reaction

Component 1Component 2Component 3Product
This compoundBenzaldehydeMalononitrile5-Amino-1-(pyrazin-2(1H)-on-3-yl)-3-phenyl-1H-pyrazole-4-carbonitrile

Precursor for Polymeric Materials and Coordination Complexes

The bifunctional nature of this compound, possessing both a hydrazinyl moiety and a pyrazine (B50134) ring system, makes it an excellent candidate for the construction of coordination polymers and other complex supramolecular assemblies. The hydrazinyl group can be readily converted into a hydrazone through condensation with aldehydes or ketones. These resulting Schiff base ligands offer multiple coordination sites for metal ions.

The pyrazine ring itself, with its nitrogen atoms, can also engage in coordination, potentially acting as a bridging ligand to link metal centers, leading to the formation of one-, two-, or three-dimensional polymeric networks. nih.govpreprints.orgmdpi.com The specific architecture of the resulting coordination polymer is influenced by factors such as the choice of the metal ion, the solvent system used during synthesis, and the nature of any co-ligands present. nih.gov For instance, the use of flexible dicarboxylates in conjunction with nitrogen-containing ligands like pyrazine can generate diverse network structures. nih.gov

Research on analogous heterocyclic systems has demonstrated the formation of various coordination polymers. For example, cobalt(II) has been shown to form both 1D and 3D coordination polymers with pyrazine and succinate (B1194679) ligands, with the final structure being dependent on the solvent. nih.gov Similarly, iron(II) has been used to synthesize novel one- and two-dimensional coordination polymers with imidazole (B134444) derivatives. mdpi.com A new 1D Nickel(II) coordination polymer has also been synthesized using a triazine-based ligand, where a thiocyanate (B1210189) group acts as a linker between the metal centers. mdpi.com These examples highlight the potential of N-heterocyclic compounds like this compound to serve as fundamental units in the construction of advanced polymeric materials.

The thermal stability and decomposition of such coordination compounds are important characteristics. Studies on related pyrazine derivative complexes have shown that they are generally stable at room temperature and decompose gradually upon heating, often yielding metal oxides as the final solid products. nih.gov

Table 1: Examples of Coordination Polymers with N-Heterocyclic Ligands

Metal IonN-Heterocyclic Ligand TypeCo-ligand/LinkerDimensionalityReference
Cobalt(II)PyrazineSuccinate1D and 3D nih.gov
Iron(II)Imidazole derivativesCyanometallate1D and 2D mdpi.com
Nickel(II)s-Triazine derivativeThiocyanate1D mdpi.com
Cadmium(II)Pyrazole derivativeChloride3D rsc.org

This table presents examples of coordination polymers formed from various N-heterocyclic ligands, illustrating the potential for this compound to act as a precursor for similar materials.

Ligand Design in Transition Metal Chemistry

The design of novel ligands is a cornerstone of modern coordination chemistry, as the ligand framework dictates the geometric and electronic properties of the resulting metal complex. This compound is an ideal platform for ligand design due to the reactivity of its hydrazinyl group.

The primary method for modifying this compound into a versatile ligand is through Schiff base condensation. researchgate.netscience.govnih.govnih.gov This reaction involves the treatment of the hydrazinyl group with an aldehyde or a ketone, resulting in the formation of a hydrazone containing an imine (-C=N-) group. researchgate.netnih.gov This reaction is typically straightforward and allows for the introduction of a wide array of substituents onto the ligand backbone, thereby enabling fine-tuning of its steric and electronic properties. researchgate.netscience.gov

The resulting Schiff base ligands, often featuring additional donor atoms from the pyrazinone ring and the introduced carbonyl component, can act as polydentate chelators for a variety of transition metals, including but not limited to cobalt, nickel, copper, and zinc. core.ac.ukresearchgate.netresearchgate.net The coordination of these ligands to metal centers can lead to the formation of stable mononuclear or polynuclear complexes. core.ac.ukresearchgate.net

The coordination mode of these hydrazone ligands can be diverse. For instance, they can coordinate in a tridentate fashion, involving a deprotonated phenolic oxygen, the azomethine nitrogen, and a carbonyl oxygen, as seen in related systems. jptcp.com In other cases, they can act as bidentate or even tetradentate ligands, sometimes bridging two metal centers. nih.govcore.ac.uk The specific coordination is influenced by the ligand's structure and the preferred coordination geometry of the metal ion. core.ac.uknih.gov

The versatility of Schiff base ligands derived from hydrazinyl precursors is well-documented. For example, a hydrazone ligand synthesized from 2-nitrobenzaldehyde (B1664092) and hydralazine (B1673433) has been used to prepare complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The resulting complexes exhibit different geometries based on the metal ion. core.ac.uk This ability to create a library of ligands from a single precursor like this compound underscores its importance as a building block in the design of new transition metal complexes with potentially interesting catalytic, magnetic, or biological properties. nih.govrsc.org

Table 2: Potential Schiff Base Ligands from this compound and their Coordination Potential

Carbonyl PrecursorResulting Ligand TypePotential Donor AtomsExample Metal Ions from Analogous SystemsReference
SalicylaldehydeHydrazoneN, N, OCo(II), Ni(II), Cu(II), Zn(II) jptcp.comcore.ac.uk
2-PyridinecarboxaldehydeHydrazoneN, N, NTitanium nih.gov
AcetylacetoneHydrazone (β-diketone)N, N, O, OCo(II), Ni(II), Cu(II), Zn(II) core.ac.ukresearchgate.net
BenzaldehydeHydrazoneN, NMn(II), Fe(III), Co(II), Ni(II) nih.gov

This table illustrates the potential for creating diverse Schiff base ligands by reacting this compound with various carbonyl compounds, and the types of metal complexes that could be formed based on studies of analogous ligand systems.

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in 3-Hydrazinylpyrazin-2(1H)-one.

FT-IR Spectroscopy: The FT-IR spectrum of pyrazine (B50134) derivatives typically displays characteristic absorption bands corresponding to various vibrational modes of the molecule. For hydrazinyl-substituted pyrazinones, key absorptions include N-H stretching vibrations from the hydrazinyl and amide groups, C=O stretching of the pyrazinone ring, and C=N/C=C stretching vibrations within the aromatic ring. For instance, the FT-IR spectrum of a related pyrrolo[3,4-d]pyridazinone derivative showed characteristic absorption bands for -NH- and -NH2 groups around 3248 and 3331 cm⁻¹ mdpi.com. Another study on a different heterocyclic compound identified the C=O stretching vibration at 1679 cm⁻¹ and the -N=N- stretch at 1557 cm⁻¹ semanticscholar.org. These values provide a reference for the expected regions of absorption for the functional groups in this compound.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR and is particularly useful for identifying vibrations of non-polar bonds. In a study of pyrazinamide (B1679903) and its cocrystal, Raman spectroscopy provided specific structural fingerprint information at the micro-molecular level mdpi.com. Characteristic peaks in the Raman spectrum of the cocrystal were observed, which differed from the starting materials, indicating changes in the molecular structure and intermolecular interactions mdpi.com. For this compound, Raman spectroscopy would be expected to reveal characteristic bands for the pyrazine ring vibrations and the hydrazinyl group. For example, a study on pyrazine-2-carbonitrile highlighted a prominent band at 1020 cm⁻¹, corresponding to a pyrazine ring vibration nih.gov.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Hydrazine, Amide) Stretching 3200-3400
C-H (Aromatic) Stretching 3000-3100
C=O (Amide) Stretching 1650-1680
C=N/C=C (Ring) Stretching 1400-1600
N-H Bending 1550-1650

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The spectrum of this compound would show distinct signals for the protons on the pyrazine ring and the hydrazinyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are indicative of their connectivity. For example, in the ¹H NMR spectrum of a hydrazide derivative, the absence of a methyl ester signal and the appearance of new peaks for the -NH- and -NH₂ protons of the hydrazide group confirmed its formation mdpi.com.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., C=O, aromatic C-H, aromatic C-N). For instance, in the ¹³C-NMR spectrum of a pyrazoline derivative, distinct signals were observed for the carbon atoms of the methyl, methylene (B1212753), and carbonyl groups, as well as for the carbons in the aromatic regions semanticscholar.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C5-H 6.5 - 7.5 110 - 130
C6-H 6.5 - 7.5 110 - 130
N1-H 10.0 - 12.0 -
N(Hydrazinyl)-H 4.0 - 6.0 -
N(Hydrazinyl)-H₂ 7.0 - 9.0 -
C2=O - 155 - 165
C3 - 140 - 150
C5 - 110 - 130
C6 - 110 - 130

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached libretexts.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule, as different parts of the molecule break off in characteristic ways nih.govnih.gov. For instance, the fragmentation of related heterocyclic compounds often involves the loss of small molecules like HCN or CO, and the cleavage of substituent groups derpharmachemica.com.

X-ray Crystallography for Solid-State Structural Elucidation

Table 3: Summary of Analytical Techniques and Information Obtained

Technique Information Provided
FT-IR Identification of functional groups (N-H, C=O, C=N, C=C)
Raman Complementary vibrational information, especially for non-polar bonds
¹H NMR Chemical environment and connectivity of protons
¹³C NMR Carbon skeleton of the molecule
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity and structural confirmation
Mass Spectrometry Molecular weight and fragmentation pattern
X-ray Crystallography Precise 3D molecular structure and intermolecular interactions

Chromatographic Methods in Research Analysis

Chromatographic techniques are pivotal in the analytical characterization of complex organic molecules. For a compound such as this compound, which possesses polar functional groups including a hydrazine (B178648) moiety, a secondary amine within the pyrazinone ring, and a keto group, specific chromatographic approaches are necessary to achieve effective separation and sensitive detection. Due to the limited availability of direct research on the chromatographic analysis of this compound, this section will detail established methodologies for structurally analogous compounds, such as hydrazine derivatives and other heterocyclic amines. These techniques provide a robust framework for the potential analysis of the target compound.

Gas Chromatography (GC) with Derivatization Techniques (e.g., Silylation, Acylation, Alkylation)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, molecules with polar functional groups, like the amine and hydrazine groups in this compound, tend to have low volatility and can interact unfavorably with the GC column, leading to poor peak shape and low sensitivity. researchgate.net To overcome these challenges, derivatization is a crucial prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.netlibretexts.org The three most common derivatization methods for compounds with active hydrogens are silylation, acylation, and alkylation. libretexts.org

Silylation is a widely used technique where an active hydrogen in a hydroxyl, amine, or thiol group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This derivatization significantly increases the volatility and thermal stability of the analyte. libretexts.org For a compound like this compound, both the hydrazine group and the ring nitrogen could potentially be silylated. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed for this purpose. researchgate.netresearchgate.net The derivatization is typically performed in an anhydrous solvent at an elevated temperature to ensure the reaction goes to completion. researchgate.net

Acylation involves the introduction of an acyl group, which can also increase volatility and improve chromatographic behavior. While less common than silylation for amine-containing compounds, it remains a viable option.

Alkylation is another derivatization strategy that can be used to increase the volatility of amines and related compounds for GC analysis. nih.gov

In the context of hydrazine analysis, a common approach involves derivatization to form a more stable and volatile product. For instance, hydrazine can be reacted with acetone (B3395972) to form acetone azine, which is then readily analyzable by GC-MS. acs.orgnih.gov A similar strategy could be envisioned for this compound, where the hydrazine moiety reacts with an aldehyde or ketone to form a corresponding hydrazone or azine derivative. For example, 2-hydroxyethyl hydrazine has been successfully derivatized with benzaldehyde (B42025) for GC-MS analysis. wisdomlib.org

Below is a table summarizing potential derivatization conditions for GC-MS analysis based on methods used for related hydrazine compounds.

Derivatization Method Reagent Typical Conditions Analyte Type Reference
Azine FormationAcetoneDirect aqueous-phase derivatizationHydrazine acs.orgnih.gov
Hydrazone FormationBenzaldehydeNot specified2-Hydroxyethyl hydrazine wisdomlib.org
SilylationMTBSTFA with tBDMCS100°C for 1 hourHeterocyclic Aromatic Amines researchgate.net

This table presents data from studies on hydrazine and related compounds, as direct derivatization data for this compound is not available.

Liquid Chromatography (LC) with Mass Spectrometry Detection

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is an exceptionally well-suited technique for the analysis of polar, non-volatile compounds like this compound, as it generally does not require derivatization. nih.gov This method offers high sensitivity and selectivity, making it a cornerstone of modern analytical chemistry. chimia.ch

For the analysis of pyrazine derivatives, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed. nih.govnih.gov A C18 column is a frequent choice for the stationary phase, providing good retention and separation of moderately polar compounds. nih.govcmes.org

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in the mass spectrometer. cmes.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often used to effectively separate compounds with a range of polarities. cmes.orgnih.gov

Mass spectrometry detection, especially tandem mass spectrometry (MS/MS), provides high selectivity and allows for confident identification and quantification of the analyte, even in complex matrices. chimia.ch Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operated in positive ion mode to protonate the basic nitrogen atoms in the pyrazine ring and hydrazine group. nih.gov

The table below outlines typical LC-MS/MS parameters that could be adapted for the analysis of this compound, based on methods developed for other pyrazine and heterocyclic compounds.

Parameter Condition Analyte Type Reference
Chromatography System UHPLCPyrazines nih.gov
Column C18 (e.g., 100 x 2.1 mm, 1.7 µm)Pyrazines nih.gov
Mobile Phase A 0.1% Formic acid in waterAmitraz and its metabolites nih.gov
Mobile Phase B Acetonitrile or MethanolPyrazines, N-nitrosopiperazine nih.govnih.gov
Flow Rate 0.2 - 0.5 mL/minN-nitrosopiperazine, Tetramethylpyrazine nih.govnih.gov
Ionization Mode ESI PositiveN-nitrosopiperazine, Pyrazines nih.govnih.gov
Detection Mode Tandem Mass Spectrometry (MS/MS)General for impurity profiling chimia.ch

This table is a compilation of typical conditions used for the analysis of structurally related pyrazine and heterocyclic compounds, providing a starting point for method development for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT calculations are a cornerstone of modern chemical research, providing deep insights into molecular properties. For 3-Hydrazinylpyrazin-2(1H)-one, these calculations would be invaluable.

Electronic Structure Analysis

A detailed analysis of the electronic structure would involve mapping the electron density distribution to understand the molecule's charge distribution and bonding characteristics. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting sites of intermolecular interactions.

Reactivity Predictions and Orbital Analysis

Building on the electronic structure, DFT allows for the calculation of various chemical reactivity descriptors. These include electronegativity, chemical hardness, and softness, which quantify the molecule's resistance to change in its electron distribution and its polarizability. Frontier Molecular Orbital (FMO) analysis, focusing on the spatial distribution of the HOMO and LUMO, would pinpoint the likely sites for nucleophilic and electrophilic attacks, respectively. This information is fundamental for predicting how this compound might interact with other reagents.

Conformational Analysis and Tautomeric Preference Studies

The structural flexibility of the hydrazinyl group and the potential for tautomerism in the pyrazinone ring are critical aspects of the molecule's chemistry. This compound can exist in several tautomeric forms, including the hydrazinyl-pyrazinone form, the hydrazono-pyrazinone form, and potentially imino-hydrazino-pyrazin-ol forms.

Computational conformational analysis would involve systematically rotating the rotatable bonds to identify the global and local energy minima on the potential energy surface. This would reveal the most stable three-dimensional structures of the molecule. Tautomeric preference studies would calculate the relative energies of all possible tautomers in both the gas phase and in different solvents (using implicit solvent models like the Polarizable Continuum Model - PCM). These calculations would determine the predominant tautomeric form under various conditions, which is essential as different tautomers can exhibit vastly different chemical and physical properties.

Reaction Mechanism Elucidation through Computational Modeling

Once the inherent reactivity of this compound is understood, computational modeling can be used to elucidate the mechanisms of its reactions. For instance, in its role as a precursor for synthesizing fused heterocyclic systems (e.g., triazolopyrazines), computational studies could map the entire reaction pathway. This involves locating the transition state structures, calculating activation energies, and determining the reaction's thermodynamics. Such studies provide a step-by-step understanding of bond-forming and bond-breaking processes, which is often difficult to determine through experimental means alone.

Molecular Dynamics Simulations (if applicable to reactivity or interactions with other molecules in non-biological contexts)

While often used in biological contexts, Molecular Dynamics (MD) simulations can also provide insights into the behavior of molecules in non-biological systems. For this compound, MD simulations could be used to study its aggregation behavior in solution or its interaction with surfaces or materials. By simulating the motion of the molecule over time, MD can reveal dynamic intermolecular interactions, solvent effects, and the stability of different conformations in a condensed phase, complementing the static picture provided by DFT.

Prediction of Spectroscopic Parameters

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Similarly, by calculating the nuclear magnetic shielding tensors, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, yielding a theoretical UV-Vis absorption spectrum. Comparing these predicted spectra with experimental data is a crucial method for confirming the structure and purity of a synthesized compound and for assigning experimental spectral features to specific molecular motions or electronic transitions.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While classical condensation reactions provide a basis for the synthesis of pyrazinone cores, future efforts will likely focus on developing more efficient, selective, and environmentally benign synthetic routes. Modern synthetic organic chemistry offers several promising avenues. For instance, microwave-assisted organic synthesis (MAOS) could be explored to accelerate reaction times and improve yields in the cyclocondensation steps leading to the pyrazinone ring. Furthermore, palladium-catalyzed cross-coupling reactions, which have been successfully applied to the synthesis of substituted 2(1H)-pyrazinones, could be adapted to introduce diversity at various positions of the ring system with high regioselectivity researchgate.net. The development of one-pot procedures that combine ring formation and functionalization would represent a significant step forward in streamlining the synthesis of 3-Hydrazinylpyrazin-2(1H)-one and its analogs, enhancing atom economy and reducing waste.

Exploration of New Derivatization Pathways for Advanced Intermediates

The hydrazinyl moiety of this compound is a key functional group that serves as a gateway for extensive derivatization. Future research will delve into its reactivity with a wider array of electrophiles to generate advanced intermediates for multi-step synthesis. A particularly promising area is the condensation with polycarbonyl compounds, such as 1,2,4-triketones. nih.govurfu.runih.gov Such reactions can be directed to achieve specific chemo- and regiochemical outcomes depending on the reaction conditions and the nature of the substituents on the triketone, leading to complex fused heterocyclic systems. nih.govurfu.runih.gov By exploring these pathways, this compound can be converted into a library of bifunctional building blocks, each bearing unique handles for subsequent chemical transformations. nih.govresearchgate.net

Integration into Complex Organic Synthesis Strategies for Natural Product or Drug-like Scaffolds (excluding clinical data)

The structural rigidity and rich functionality of the this compound core make it an attractive scaffold for the construction of more complex molecules resembling natural products or possessing drug-like properties. The pyrazinone unit is a common motif in biologically active compounds, and the attached hydrazinyl group provides a versatile anchor point for building larger molecular architectures. Future synthetic strategies may involve using the molecule as a starting point for cascade reactions or multi-component reactions to rapidly build molecular complexity. For example, the derivatized pyrazole-pyrazinone systems could be integrated into synthetic routes targeting complex alkaloids or other nitrogen-containing natural products. The ability to functionalize both the pyrazinone ring and the pendant hydrazinyl-derived group allows for the creation of three-dimensional structures with precise spatial arrangements of functional groups, a key feature in the design of novel molecular entities.

Discovery of Unique Material Science Applications Beyond Coordination Chemistry

Beyond its role in organic synthesis, the electron-rich, nitrogen-dense structure of this compound and its derivatives suggests potential applications in material science that are yet to be explored. Pyridazine-based structures, which are electronically similar, have been investigated for their utility in electrochromic materials and as components of metal-organic frameworks (MOFs) due to their electron-deficient nature and strong coordination capabilities. nih.gov Analogously, future research could investigate the electropolymerization of this compound derivatives to form conductive polymers. The extended π-systems that can be generated through derivatization could lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence, making them candidates for organic light-emitting diodes (OLEDs) or chemical sensors. These avenues represent a significant shift from the traditional focus on this scaffold and could unlock novel, high-value applications.

Advanced Computational Modeling for Structure-Reactivity Relationships

To guide and accelerate the discovery of new reactions and applications, advanced computational modeling will be an indispensable tool. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to understand the electronic structure of this compound and predict its reactivity at different sites. nih.gov Such studies can elucidate the factors governing chemo- and regioselectivity in its functionalization reactions. urfu.ru Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate structural features of its derivatives with specific properties, providing predictive power for designing new compounds. nih.govnih.gov Molecular docking simulations, while often used in a biological context, can also be adapted to model interactions with surfaces or within crystal lattices, aiding in the rational design of new materials. nih.govnih.gov

Chemo- and Regioselective Functionalization Strategies

A central challenge and opportunity in the chemistry of this compound is the selective functionalization of its multiple reactive sites. The molecule contains ring nitrogens, the exocyclic hydrazinyl group, and carbon atoms on the pyrazinone ring, all of which can potentially react. Future research will focus on developing sophisticated strategies to control where chemical modifications occur. This can be achieved by carefully selecting reagents, catalysts, solvents, and reaction conditions such as temperature and pH. nih.govurfu.runih.gov For instance, studies on the reactions of hydrazines with 1,2,4-triketone analogs have shown that the direction of nucleophilic attack can be switched by altering substituents or reaction conditions. nih.govurfu.runih.gov Applying these principles to this compound could enable the selective acylation, alkylation, or arylation of either the hydrazinyl group or a specific nitrogen atom in the pyrazinone ring, thereby providing precise control over the synthesis of complex derivatives.

Q & A

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies at pH 1.2 (stomach), 7.4 (blood), and 8.5 (intestine) using HPLC to track decomposition. Hydrazine groups are prone to oxidation; thus, formulations with antioxidants (e.g., ascorbic acid) or lyophilization improve shelf life .

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